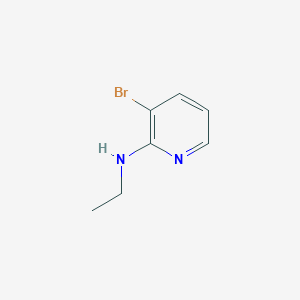

3-Bromo-N-ethylpyridin-2-amine

Description

Significance of Pyridine (B92270) Derivatives as Versatile Chemical Scaffolds in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are foundational to numerous areas of chemical research and industry. numberanalytics.com Structurally analogous to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen group, pyridine exhibits unique electronic properties that make it a versatile building block in organic synthesis. numberanalytics.comfiveable.me This structural feature imparts a dipole moment and the capacity to engage in a wide array of chemical reactions. numberanalytics.com

The applications of pyridine derivatives are extensive, spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.combohrium.com In the pharmaceutical sector, the pyridine ring is a common feature in many drugs, including antihistamines and anti-inflammatory agents. numberanalytics.com The ability of pyridine derivatives to serve as ligands for metal catalysts and their role in the formation of complex molecules underscores their importance in synthetic chemistry. bohrium.comresearchgate.net Modern synthetic strategies, such as multicomponent reactions, have further expanded the accessibility and diversity of substituted pyridines, providing efficient and environmentally conscious routes to these valuable compounds. bohrium.com

Contextualizing 3-Bromo-N-ethylpyridin-2-amine within Halogenated Aminopyridines

This compound belongs to the class of halogenated aminopyridines, which are characterized by the presence of one or more halogen atoms and an amino group attached to the pyridine ring. The introduction of a halogen, in this case, bromine, significantly influences the electronic properties and reactivity of the pyridine scaffold. The bromine atom at the 3-position can act as a leaving group in various cross-coupling reactions, making it a valuable handle for further molecular elaboration.

The amino group, an N-ethylamino group at the 2-position, also plays a crucial role in the chemical behavior of the molecule. The nitrogen atom can act as a nucleophile or a base, and its presence can direct the regioselectivity of subsequent reactions. The combination of the bromo and ethylamino substituents on the pyridine core creates a molecule with specific steric and electronic features, influencing its potential applications in the synthesis of more complex chemical structures. The study of such compounds contributes to a deeper understanding of structure-activity relationships within this class of molecules. researchgate.net

Overview of Research Trajectories for Related Pyridin-2-amine Compounds

Research into pyridin-2-amine derivatives is a vibrant and evolving field, driven by their potential in medicinal chemistry and materials science. A significant area of investigation involves the synthesis of substituted pyridin-2-amines as intermediates for creating more complex molecules with desired biological activities. researchgate.netresearchgate.net For instance, they serve as key building blocks for compounds that have shown potential as anticancer and antimicrobial agents. researchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNQFUAUZFXPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572494 | |

| Record name | 3-Bromo-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468718-55-0 | |

| Record name | 3-Bromo-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo N Ethylpyridin 2 Amine

Direct Synthesis Approaches

The direct synthesis of 3-Bromo-N-ethylpyridin-2-amine is typically achieved through a sequence of reactions that functionalize a pyridine (B92270) ring. These approaches involve the introduction of both the bromine atom and the N-ethylamino group onto the pyridine core. The order of these steps—bromination followed by N-alkylation or N-alkylation followed by bromination—constitutes the two primary strategies.

The introduction of a bromine atom onto the pyridine ring is a key step, accomplished via electrophilic aromatic substitution. The choice of the pyridine precursor is crucial, with 2-aminopyridine (B139424) or N-ethylpyridin-2-amine being the most logical starting points. The existing amino or ethylamino group at the 2-position strongly influences the regiochemical outcome of the bromination.

The amino group at the C-2 position of the pyridine ring is a potent activating group and directs electrophilic substitution to the ortho (C-3) and para (C-5) positions. To achieve the synthesis of the target compound, selective bromination at the 3-position is required. This regioselectivity can be controlled by carefully managing reaction conditions such as temperature, solvent, and the dropwise addition of the brominating agent to prevent over-bromination, which could lead to the formation of 3,5-dibrominated byproducts. heteroletters.org For instance, methods for preparing 2-amino-3-bromopyridine (B76627) in high purity involve dissolving 2-aminopyridine in an organic solvent and adding liquid bromine in a controlled manner at low temperatures to favor mono-bromination at the desired position. google.compatsnap.com

A variety of brominating agents can be employed for this transformation, each with distinct handling properties and reactivity profiles.

Bromine (Br₂): Molecular bromine is an effective reagent for the bromination of activated pyridine rings. A patented method describes the synthesis of 2-amino-3-bromopyridine by dissolving 2-aminopyridine in an organic solvent, cooling to 0°C, and adding liquid bromine in two portions, with a warming step in between. google.compatsnap.com This controlled process yields the 3-bromo product with minimal byproducts. google.com

| Step | Parameter | Condition | Source |

| 1 | Starting Material | 2-Aminopyridine | google.com |

| 2 | Solvent | Organic Solvent | google.com |

| 3 | Initial Temperature | 0°C | google.com |

| 4 | Reagent Addition (1) | Half portion of liquid Bromine | google.com |

| 5 | Intermediate Step | Warm to 10-20°C, add Acetic Acid | google.com |

| 6 | Cooldown | Cool to below 0°C | google.com |

| 7 | Reagent Addition (2) | Second half portion of liquid Bromine | google.com |

| 8 | Reaction | Warm to 50-60°C for 0.5-1.5 hours | google.com |

| 9 | Work-up | Neutralize with NaOH solution, extract | google.com |

N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle crystalline solid that serves as a source of electrophilic bromine. manac-inc.co.jporganic-chemistry.org It is widely used for the bromination of electron-rich aromatic compounds and heterocycles. manac-inc.co.jp The reaction of NBS with activated aromatic rings proceeds via an aromatic electrophilic substitution mechanism. manac-inc.co.jp Depending on the reaction conditions, NBS can be used to brominate both activated and deactivated aromatic rings, making it a powerful tool in organic synthesis. manac-inc.co.jpnih.gov

Phenyltrimethylammonium Tribromide (PTAT): This reagent is a stable, crystalline solid that functions as a safer and more convenient alternative to liquid bromine. commonorganicchemistry.comresearchgate.net It is an efficient and selective brominating agent. researchgate.net When dissolved in a solvent like tetrahydrofuran (B95107) (THF), PTAT serves as a source of Br₃⁻ ions, which can deliver electrophilic bromine to the substrate. commonorganicchemistry.comorgsyn.org A general procedure involves adding PTAT to the substrate in THF and refluxing the mixture for a set period before quenching with water. commonorganicchemistry.com

The precursor for these synthetic routes is typically 2-aminopyridine. This widely available starting material is itself synthesized from pyridine, most commonly via the Chichibabin reaction, which involves the direct amination of the pyridine ring with sodium amide. This foundational step provides the core structure upon which the bromine atom and ethyl group are subsequently added.

The final step in one of the primary synthetic pathways is the introduction of the ethyl group onto the nitrogen atom of the amino group. This is achieved through N-alkylation. A highly effective method involves the direct alkylation of the brominated precursor, 2-amino-3-bromopyridine. researchgate.net This reaction is typically carried out using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). researchgate.net The strong base deprotonates the amino group, forming a more nucleophilic amide anion that readily attacks the ethyl halide to form the N-alkylated product. researchgate.net This approach has been shown to be effective for introducing various substituents onto the amino group of 2-amino-3-bromopyridine. researchgate.net

| Precursor | Alkylating Agent | Base | Solvent | Product | Source |

| 2-Amino-3-bromopyridine | Ethyl Halide (e.g., C₂H₅I) | Sodium Hydride (NaH) | DMF or THF | This compound | researchgate.net |

An alternative, though potentially more complex, strategy involves performing the N-alkylation before the bromination step. This would require the synthesis of N-ethylpyridin-2-amine from 2-aminopyridine, followed by the regioselective bromination at the 3-position as described previously.

Amination Reactions to Form the Pyridin-2-amine Core

Palladium-Catalyzed Cross-Coupling Reactions in Synthesis and Derivatization

Palladium catalysis has become an indispensable tool in modern organic synthesis, allowing for the construction of complex molecules under relatively mild conditions. For a substrate like this compound, the bromine atom at the 3-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reactions with Aryl/Hetaryl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron species. libretexts.orgnih.gov While direct examples involving this compound are not prevalent in cited literature, the reactivity of closely related 3-bromopyridine (B30812) derivatives provides a clear precedent for its utility in such transformations. rsc.orgnih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. libretexts.org

The reaction involves the coupling of the bromopyridine with various aryl or heteroaryl boronic acids or their corresponding esters. The choice of catalyst, ligand, and base is crucial for achieving high yields, and conditions are often optimized for specific substrates. nih.govresearchgate.net For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a dioxane/water solvent system. nih.gov This methodology is expected to be applicable to N-ethylated analogs.

Below is a table representing typical Suzuki-Miyaura coupling reactions with a 3-bromo-2-aminopyridine core structure.

| Entry | Aryl/Hetaryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 89 |

| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 78 |

| 5 | Naphthalen-1-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 |

Data is representative of couplings with 3-bromo-2-aminopyridine analogs and is compiled from methodologies described in the literature. nih.gov

Buchwald-Hartwig C-N Bond Formation Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed reaction couples aryl halides with amines. The substrate this compound, with its primary amino group, presents potential challenges, including catalyst inhibition via coordination and self-coupling. nih.gov However, significant progress has been made in the amination of 3-halo-2-aminopyridines. nih.govresearchgate.net

Research has shown that the use of specific palladium precatalysts and bulky biarylphosphine ligands, such as RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), can effectively facilitate the C-N cross-coupling of unprotected 3-bromo-2-aminopyridine with a range of primary and secondary amines. nih.gov This approach provides a direct route to N³-substituted 2,3-diaminopyridine (B105623) derivatives, which were previously difficult to access. nih.gov

The following table summarizes the results of the Buchwald-Hartwig amination of 3-bromo-2-aminopyridine with various amines, demonstrating the scope of the methodology.

| Entry | Amine Coupling Partner | Catalyst/Ligand System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | RuPhos Palladacycle | LiHMDS | THF | 93 |

| 2 | Piperidine (B6355638) | RuPhos Palladacycle | LiHMDS | THF | 85 |

| 3 | Cyclopentylamine | BrettPhos Palladacycle | LiHMDS | THF | 78 |

| 4 | Benzylamine | BrettPhos Palladacycle | LiHMDS | Toluene | 72 |

| 5 | Aniline | RuPhos Palladacycle | LiHMDS | Toluene | 65 |

Data is based on the coupling of 3-bromo-2-aminopyridine as reported in the literature. nih.gov

Hiyama Cross-Coupling Reaction

The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organosilane. organic-chemistry.orgwikipedia.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypervalent silicon species that is active in the transmetalation step of the catalytic cycle. organic-chemistry.orgcore.ac.uk

While specific examples employing this compound are scarce, the Hiyama coupling of other bromopyridines is well-documented. mdpi.com For instance, 3-bromopyridine has been successfully coupled with various organosilanes, demonstrating the feasibility of this transformation on the pyridine core. mdpi.com The reaction conditions are generally mild, and organosilanes offer advantages due to their stability and low toxicity. organic-chemistry.org The methodology is applicable for the formation of both C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. wikipedia.org

A representative Hiyama coupling reaction is shown below:

| Aryl Halide | Organosilane | Catalyst | Activator | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | Phenyl(trimethoxy)silane | Pd(OAc)₂ / PPh₃ | TBAF | THF | 3-Phenylpyridine | 88 |

This reaction is representative of Hiyama couplings involving bromopyridines and is based on established methodologies. mdpi.com

Kumada Cross-Coupling Reaction

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent as the organometallic nucleophile to react with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is particularly effective for creating C-C bonds. The high reactivity of Grignard reagents, however, limits the functional group tolerance of the reaction. nrochemistry.com

The application of Kumada coupling to substrates like this compound requires careful consideration of the unprotected amino group, which could react with the Grignard reagent. Despite this, methods have been developed for the Kumada-type reaction of unprotected bromoanilines and other aromatic bromoamines. nih.gov These protocols often use specifically designed palladium-phosphine catalyst systems to achieve successful coupling with alkyl Grignard reagents while minimizing side reactions. nih.gov A newly designed, electron-deficient Buchwald-type phosphine ligand (BPhos) has been shown to be effective in reducing undesired β-hydride elimination products. nih.gov

The table below illustrates potential Kumada coupling reactions based on methodologies developed for aromatic bromoamines.

| Entry | Grignard Reagent | Catalyst/Ligand System | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Methylmagnesium bromide | Pd(OAc)₂ / BPhos | THF | 85 |

| 2 | Ethylmagnesium bromide | Pd(OAc)₂ / BPhos | THF | 78 |

| 3 | n-Butylmagnesium bromide | Pd(OAc)₂ / BPhos | THF | 75 |

| 4 | Phenylmagnesium bromide | Ni(dppe)Cl₂ | Et₂O | 70 |

Data is based on methodologies developed for the coupling of unprotected aromatic bromoamines. nih.gov

Other Metal-Catalyzed Synthetic Transformations

Beyond palladium, other transition metals like ruthenium have emerged as powerful catalysts for novel synthetic transformations, particularly in the realm of C-H bond activation and functionalization.

Ruthenium-Catalyzed sp³ Arylation of Benzylic Positions Directed by Pyridines

Ruthenium-catalyzed C-H activation is a growing field that allows for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical approach to synthesis. acs.orggoettingen-research-online.de The 2-aminopyridine moiety present in a derivative of this compound can act as a directing group, guiding the ruthenium catalyst to a specific C-H bond for arylation.

Specifically, N-aryl-2-aminopyridines have been used to direct the remote C-H arylation at the ortho-position of the N-aryl group. acs.org More relevant to this section's title, the pyridine nitrogen itself can direct the arylation of sp³ C-H bonds. For example, in molecules containing an N-benzyl-2-aminopyridine framework, the pyridine can direct a ruthenium catalyst to selectively arylate the benzylic sp³ position. mdpi.com This type of reaction typically uses a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, a ligand, a base, and an arylating agent like an arylboronate or aryl halide. mdpi.comnih.gov This strategy enables the construction of valuable diarylmethylamine structures.

| Substrate | Arylating Agent | Catalyst | Additive/Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| N-Benzyl-2-aminopyridine | Phenylboronic acid pinacol (B44631) ester | [RuCl₂(p-cymene)]₂ | K₃PO₄ | Toluene | 85 |

| N-Benzyl-2-aminopyridine | 4-Bromotoluene | [RuCl₂(p-cymene)]₂ / PPh₃ | K₂CO₃ | DMF | 76 |

This table represents the directed arylation of a model substrate containing the key 2-aminopyridine directing group. mdpi.com

Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions

Ruthenium (II) catalysis offers a powerful method for the construction of complex heterocyclic scaffolds from simpler precursors. A notable methodology involves a domino reaction sequence starting from substituted 2-bromopyridines to create poly-heteroarylated 2-pyridones. nih.gov This process, facilitated by a Ru(II)–KOPiv–Na2CO3 catalytic system, demonstrates the formation of multiple bonds in a single synthetic operation. nih.gov

The proposed synthetic pathway involves a series of consecutive steps:

Oxygen Incorporation : The reaction initiates with the incorporation of an oxygen atom.

Buchwald–Hartwig-type Reaction : A C–N bond is formed through a cross-coupling reaction.

C–H Bond Activation : The ruthenium catalyst facilitates the activation of C–H bonds, leading to the formation of new C–C bonds. nih.gov

While this specific domino reaction leads to 2-pyridone products, the principles of Ru(II)-catalyzed C–N and C–C bond formation are applicable to the synthesis of N-alkylated aminopyridines. By carefully selecting the starting materials and modifying the reaction conditions, a similar catalytic cycle could be envisioned for the synthesis of molecules like this compound, where the catalyst would mediate the formation of the N-ethyl bond or other carbon-based substituents on the pyridine ring. Research has shown that electron-withdrawing groups on the starting 2-bromopyridine (B144113) can be advantageous in such transformations. nih.gov

Chan-Lam Coupling Reaction

The Chan-Lam coupling reaction is a versatile and increasingly popular method for forming aryl carbon-heteroatom bonds. organic-chemistry.org It serves as a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling, offering the advantages of using a less expensive and less toxic copper catalyst. wikipedia.org The reaction is typically conducted at room temperature and is tolerant of air, making it operationally simpler. organic-chemistry.orgwikipedia.org

This reaction facilitates the N-arylation of amines, amides, and other nitrogen-containing functional groups using aryl boronic acids. researchgate.net In the context of synthesizing this compound, the Chan-Lam coupling would be an ideal method for forming the C–N bond between the ethylamino group and the 3-bromopyridine core. The general reaction involves coupling an amine with a boronic acid derivative in the presence of a copper catalyst. researchgate.net

The mechanism proceeds through a copper(III) intermediate. A Cu(II) catalyst is first activated, and a copper(III)-aryl-amide species is formed. This intermediate then undergoes reductive elimination to yield the desired N-arylated amine product and a Cu(I) species, which is re-oxidized to Cu(II) to continue the catalytic cycle. wikipedia.org The reaction has demonstrated good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the coupling partners. researchgate.net

Table 1: Illustrative Chan-Lam Coupling Reaction Parameters

| Amine Substrate | Boronic Acid Partner | Copper Catalyst | Base/Additive | Expected Product |

| 3-Bromopyridin-2-amine | Ethylboronic acid | Cu(OAc)₂ | Pyridine | This compound |

| N-ethyl-amine | 3-Bromo-2-(dihydroxyboranyl)pyridine | Cu(OAc)₂ | 2,6-Lutidine | This compound |

Advanced Mechanistic Considerations in Synthesis

The successful synthesis of a specific isomer like this compound requires a deep understanding of potential side reactions and the factors that control regioselectivity. Advanced mechanistic considerations are key to maximizing yield and purity.

Base-Catalyzed Aryl Halide Isomerization for Positional Selectivity

A significant challenge in the functionalization of halopyridines is the potential for base-catalyzed aryl halide isomerization. rsc.orgnih.gov This phenomenon, sometimes referred to as "halogen dance" chemistry, can lead to the migration of the halogen atom around the pyridine ring, resulting in a mixture of regioisomers instead of a single desired product. nih.govrsc.org

Specifically, studies have shown that 3-bromopyridines can isomerize to 4-bromopyridines in the presence of a non-nucleophilic base. rsc.orgrsc.org This transformation is mechanistically significant as it proceeds through a highly reactive pyridyne intermediate. rsc.orgresearchgate.net

The proposed mechanism involves:

Deprotonation : The base removes a proton from the C4 position of the 3-bromopyridine.

Elimination : The resulting anion eliminates a bromide ion to form a 3,4-pyridyne intermediate.

Addition : The bromide ion then re-adds to the pyridyne, but it can do so at either the C3 or C4 position, leading to a mixture of 3- and 4-bromopyridines. rsc.org

This isomerization process is critically important because the resulting 4-bromopyridine (B75155) can be more susceptible to nucleophilic aromatic substitution (SNAr), driving the reaction toward a 4-substituted product. nih.govrsc.org Therefore, to ensure the synthesis yields the desired this compound, it is crucial to select reaction conditions—particularly the choice of base—that suppress or entirely avoid the formation of the pyridyne intermediate. Controlling this isomerization is paramount for achieving positional selectivity. rsc.org

Understanding Reaction Conditions and Solvent Systems on Yield and Purity

The yield and purity of this compound are profoundly influenced by the chosen reaction conditions, with solvent systems playing a particularly critical role. The introduction of substituents onto a pyridine ring can often require specific conditions to achieve acceptable yields. sci-hub.se

Microwave-assisted synthesis has been shown to dramatically decrease reaction times for nucleophilic aromatic substitutions on halopyridines compared to conventional heating. sci-hub.se The choice of solvent in these reactions is not trivial and can be the determining factor in the success of the synthesis. For instance, in the nucleophilic displacement of a halogen on a pyridine ring, solvent choice can drastically alter the product yield. A study on the synthesis of 2-phenoxypyridine (B1581987) from 2-chloropyridine (B119429) and sodium phenoxide demonstrated that switching the solvent from N-methylpyrrolidone (NMP) to dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA) significantly improved the yield. sci-hub.se

Table 2: Effect of Solvent on the Yield of 2-Phenoxypyridine

| Halopyridine | Nucleophile | Solvent | Yield (%) |

| 2-Chloropyridine | PhONa | NMP | 36% |

| 2-Chloropyridine | PhONa | DMSO | 77% |

| 2-Chloropyridine | PhONa | HMPA | 84% |

Data adapted from a study on the synthesis of substituted pyridines. sci-hub.se

This data highlights the importance of solvent polarity, coordinating ability, and boiling point in facilitating the desired reaction pathway and stabilizing transition states. For the synthesis of this compound, a careful screening of solvents would be essential to optimize the yield and minimize the formation of impurities, including those that might arise from isomerization or other side reactions. sci-hub.se Furthermore, some modern approaches even explore solvent-free methodologies, which can reduce reaction times and simplify purification. nih.gov

Chemical Reactivity and Transformation Studies of 3 Bromo N Ethylpyridin 2 Amine

Reactivity of the Bromine Atom

The bromine atom at the 3-position of the pyridine (B92270) ring is a versatile handle for synthetic modifications, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of the Bromine

The bromine atom on the pyridine ring can be displaced by strong nucleophiles. For instance, when 3-bromopyridine (B30812) is heated with sodium amide (NaNH₂), a nucleophilic aromatic substitution occurs where the amide ion (NH₂⁻) displaces the bromide to form 3-aminopyridine (B143674). nih.gov This type of reaction demonstrates the susceptibility of the C-Br bond to nucleophilic attack, a reactivity pattern that can be extrapolated to 3-Bromo-N-ethylpyridin-2-amine.

In a related study on 3-bromo-4-nitropyridine, reactions with various amines led to the expected nucleophilic substitution of the bromine atom. mdpi.com These reactions highlight the utility of the bromine atom as a leaving group in the synthesis of more complex aminopyridine derivatives.

Facilitation of Carbon-Carbon and Carbon-Nitrogen Bond Formation via Cross-Coupling

The bromine atom in this compound is well-suited for participation in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction provides an effective means of creating biaryl compounds. Studies on related bromopyridine derivatives have shown that they readily couple with various arylboronic acids in the presence of a palladium catalyst. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully used in Suzuki cross-coupling reactions with a range of arylboronic acids to produce novel pyridine derivatives in moderate to good yields. nih.govuobasrah.edu.iq The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. nih.govuobasrah.edu.iq Similarly, the Suzuki coupling of 3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine with arylboronic acids has been reported, further demonstrating the feasibility of this transformation on similar structures. nih.govmasterorganicchemistry.com

| Bromopyridine Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Moderate to Good | nih.govuobasrah.edu.iq |

| (E)-N-((3-bromothiophen-2-yl)methylene)-4-methylpyridin-2-amine | Arylboronic acids | Pd(PPh₃)₄ | 30-85% | nih.gov |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | High efficiency | msu.edu |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of amines. acs.org Research has demonstrated the successful Buchwald-Hartwig amination of 3-halo-2-aminopyridines with both primary and secondary amines using catalyst systems such as RuPhos- and BrettPhos-precatalysts in combination with a strong base like LiHMDS. nih.gov This methodology provides a direct route to N³-substituted-2,3-diaminopyridines. nih.gov The reaction has been shown to be effective for various bromopyridines, even with volatile amines, affording satisfactory to nearly quantitative yields. nih.gov

| Bromopyridine Substrate | Amine Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst / LiHMDS | 83% | nih.gov |

| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst / LiHMDS | 78% | nih.gov |

| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp (B1165662) / NaOtBu | 55-98% | nih.gov |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP / NaOtBu | 60% | nih.gov |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its susceptibility to oxidation, reduction, and further functionalization.

Oxidation and Reduction Processes of the Heterocycle

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation is typically carried out using catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. masterorganicchemistry.comresearchgate.nettcichemicals.comlibretexts.org The hydrogenation of substituted pyridines often requires specific conditions to achieve high yields and selectivity. For instance, the hydrogenation of substituted pyridines to the corresponding piperidines has been achieved using a PtO₂ catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure. researchgate.net Rhodium catalysts, such as Rh₂O₃, have also been shown to be highly active for the hydrogenation of a wide variety of unprotected pyridines under mild conditions. liverpool.ac.uk It is important to note that other functional groups on the pyridine ring can influence the outcome of the reduction.

Oxidation: The oxidation of the pyridine ring itself is less common. However, the nitrogen atom can be oxidized to an N-oxide. The reverse reaction, the reduction of a pyridine N-oxide to the corresponding pyridine, is a common synthetic step. nih.gov Studies on the oxidation of aminopyridines have shown that they can be converted to nitropyridines. acs.org Furthermore, research on the reaction of aminopyridines with oxidizing radicals like SO₄⁻ has demonstrated that one-electron oxidation can occur, with 3-aminopyridine being more susceptible to oxidation than 2-aminopyridine (B139424). doi.org The 2-aminopyridine moiety is noted to have a reduced oxidation potential compared to aniline, making it a more stable alternative in certain applications. nih.gov

Functionalization and Derivatization at Other Ring Positions

The electron-deficient nature of the pyridine ring generally makes it resistant to electrophilic aromatic substitution. researchgate.netlibretexts.org However, the activating effect of the amino group can facilitate substitution at other positions on the ring.

Halogenation: The bromination of 2-aminopyridine is known to yield 2-amino-3,5-dibromopyridine, indicating that the positions ortho and para to the amino group are activated towards electrophilic attack. researchgate.net This suggests that the C5 position of this compound could be susceptible to further halogenation.

Lithiation and Subsequent Functionalization: Directed ortho-metalation provides another route to functionalize the pyridine ring. The lithiation of 3-bromopyridine can be achieved, and the resulting organolithium species can react with various electrophiles to introduce substituents at the C4 or C2 positions. researchgate.netresearchgate.net This approach allows for the introduction of groups like boronic acids, which can then be used in further cross-coupling reactions.

Formylation: The selective ortho-formylation of 2-aminopyridines has been accomplished, demonstrating that the C3 position can be functionalized. rsc.org This reaction can proceed via the rearrangement of azasulphonium salts or through the oxidation of 2-amino-3-methylthiomethylpyridines. rsc.org

Reactivity of the N-Ethylamino Group

The N-ethylamino group in this compound behaves as a typical secondary amine, capable of undergoing various reactions such as alkylation and acylation.

Alkylation: The nitrogen of the amino group is nucleophilic and can react with alkyl halides in Sₙ2 reactions. msu.edulibretexts.orgmnstate.edu The direct alkylation of 2-aminopyridines can lead to polyalkylation, but monosubstitution can be achieved by using a large excess of the amine. libretexts.orgmnstate.edu Ruthenium-catalyzed N-alkylation of aromatic amines with alcohols has also been reported as an efficient method for synthesizing secondary amines. rsc.org

Acylation: The N-ethylamino group can be acylated by reacting with acid chlorides or anhydrides to form amides. uobasrah.edu.iqdesigner-drug.com For example, the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) leads to the formation of N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.govuobasrah.edu.iq This reaction is a common method for protecting the amino group or for synthesizing amide derivatives. The benzoylation of 2-aminopyridine with benzoyl chloride has also been studied, showing that the reaction occurs on the exocyclic nitrogen. designer-drug.com

Reactions Involving the Amine Nitrogen (e.g., Alkylation, Acylation)

The secondary amine nitrogen in this compound is a key site for chemical reactivity, readily participating in reactions such as alkylation and acylation. The synthesis of a range of 3-bromo-2-[(N-substituted)amino]pyridines can be achieved through the alkylation of the parent compound, 2-amino-3-bromopyridine (B76627). researchgate.net This transformation is typically carried out using a strong base like sodium hydride in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the introduction of an alkyl halide. researchgate.net This general method allows for the introduction of various N-substituents, including the ethyl group of the title compound.

While direct acylation studies on this compound are not detailed in the provided research, related compounds demonstrate this reactivity. For instance, the amino group of the similar compound 5-bromo-2-methylpyridin-3-amine readily undergoes acylation with acetic anhydride. mdpi.com This suggests that the amine nitrogen in this compound would be similarly susceptible to acylation, forming the corresponding N-acyl derivative. These reactions highlight the nucleophilic character of the exocyclic amine nitrogen, enabling the straightforward synthesis of a diverse library of N-substituted 3-bromopyridin-2-amine derivatives.

The table below summarizes the conditions for the synthesis of N-substituted 3-bromo-2-aminopyridines via alkylation of 2-amino-3-bromopyridine. researchgate.net

| N-Substituent (R) | Alkylating Agent | Yield (%) |

|---|---|---|

| CH₃(CH₂)₃- | 1-Bromobutane | 80 |

| CH₃(CH₂)₄- | 1-Bromopentane | 94 |

| CH₂=CHCH₂- | Allyl Bromide | 79 |

| C₆H₅CH₂- | Benzyl Bromide | 75 |

| CH₃S(CH₂)₂- | 2-Chloroethyl methyl sulfide | 83 |

Influence of Alkyl Chain Length on Reactivity and Solubility

The nature of the N-alkyl substituent on 3-bromo-pyridin-2-amine derivatives has a discernible influence on the compound's reactivity, particularly in subsequent cyclization reactions. researchgate.net Studies on the hetarynic cyclization of a series of 3-bromo-2-[(N-substituted)amino]pyridines show variations in reaction outcomes based on the substituent. researchgate.net For instance, comparing precursors with different N-alkyl groups reveals that the reaction times and yields for the formation of dihydrodipyridopyrazine products can differ. researchgate.net

While the available research focuses extensively on reactivity, specific quantitative data regarding the influence of alkyl chain length on the solubility of this compound and its analogs is not provided. However, general chemical principles suggest that increasing the length of a non-polar alkyl chain would typically decrease solubility in polar solvents and increase it in non-polar organic solvents.

The reactivity data from hetarynic cyclization experiments illustrates the effect of the N-substituent. researchgate.net The table below presents the reaction time and yield for the cyclization of various N-substituted precursors. researchgate.net

| N-Substituent (R) | Reaction Time (h) | Total Yield (%) |

|---|---|---|

| CH₃- | 24 | 40 |

| CH₃(CH₂)₂- | 48 | 45 |

| CH₃(CH₂)₃- | 48 | 68 |

| CH₃(CH₂)₄- | 48 | 72 |

| C₆H₅CH₂- | 96 | 10 |

Hetarynic Cyclization Reactions of N-Substituted Aminopyridines

This compound and related N-substituted aminopyridines serve as crucial precursors in hetarynic cyclization reactions to form complex heterocyclic systems. researchgate.net A significant application is the synthesis of N-substituted dihydrodipyridopyrazines. researchgate.net This transformation is typically achieved by treating the 3-bromo-2-[(N-substituted)amino]pyridine with a potent complex base, such as a mixture of sodium amide (NaNH₂) and sodium tert-butoxide (t-BuONa). researchgate.net

The reaction proceeds through the generation of a hetaryne intermediate, which then undergoes an intramolecular cyclization. This process results in the formation of two isomeric products, the linear and angular N-substituted dihydrodipyridopyrazines. researchgate.net The ratio and total yield of these isomers are influenced by the nature of the N-substituent on the starting aminopyridine. researchgate.net This cyclization pathway offers a robust method for constructing fused polycyclic aromatic systems, which are of interest for their potential biological activities. researchgate.net

The outcomes for the cyclization of various 3-bromo-2-[(N-substituted)amino]pyridines are detailed in the following table. researchgate.net

| Entry | N-Substituent (R) in Precursor | Isomer Ratio (Linear/Angular) | Total Yield (%) |

|---|---|---|---|

| 1 | CH₃- | 40/60 | 40 |

| 2 | CH₃(CH₂)₂- | 50/50 | 45 |

| 3 | CH₃(CH₂)₃- | 50/50 | 68 |

| 4 | CH₃(CH₂)₄- | 50/50 | 72 |

| 5 | C₆H₅CH₂- | 70/30 | 10 |

Design and Synthesis of 3 Bromo N Ethylpyridin 2 Amine Analogues and Derivatives

Strategies for Structural Modification and Functional Group Introduction

The chemical scaffold of 3-Bromo-N-ethylpyridin-2-amine serves as a versatile template for a wide range of structural modifications and the introduction of diverse functional groups. Key strategies employed in its derivatization focus on reactions involving the amino group, the bromine atom, and the pyridine (B92270) ring itself.

One primary method for modification is the N-alkylation of the parent compound, 2-amino-3-bromopyridine (B76627). This is typically achieved by reacting it with various halo-derivatives in the presence of a strong base like sodium hydride in an anhydrous solvent. researchgate.net This approach allows for the introduction of a wide variety of substituted and unsubstituted alkyl chains at the amino position, leading to a library of 3-bromo-2-[(N-substituted)amino]pyridines. researchgate.net

Another significant strategy involves transition metal-catalyzed cross-coupling reactions, which utilize the reactive C-Br bond. The Suzuki cross-coupling reaction, for example, is employed to synthesize novel pyridine derivatives by reacting bromo-pyridines with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄. mdpi.com This method effectively introduces diverse aryl substituents at the 3-position of the pyridine ring, significantly expanding the structural diversity of the resulting molecules. mdpi.com

Furthermore, the 2-aminopyridine (B139424) moiety is a precursor for the construction of fused heterocyclic systems. A common synthetic route is the one-pot tandem cyclization/bromination reaction with α-bromoketones to yield 3-bromoimidazo[1,2-a]pyridines. researchgate.net Similarly, cyclization with reagents like ethyl 3-bromopyruvate (B3434600) can produce ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives. nih.gov These fused systems can then undergo further modifications; for instance, the ester group can be hydrolyzed to a carboxylic acid, providing a handle for subsequent functionalization. nih.gov

Electrophilic aromatic substitution is another tool for modifying the pyridine ring. The synthesis of 2-amino-3-bromo-pyridine derivatives can be accomplished by treating 2-aminopyridine compounds with N-Bromosuccinimide (NBS), demonstrating a direct method for introducing the key bromine atom onto the pyridine scaffold. nih.gov

These synthetic strategies are summarized in the table below, showcasing the versatility of the 3-bromo-pyridin-2-amine core.

| Modification Strategy | Reagents | Functional Group/Structure Introduced | Example Product Class |

| N-Alkylation | Halo-derivatives, Sodium Hydride | Substituted alkyl chains | 3-bromo-2-[(N-substituted)amino]pyridines researchgate.net |

| Suzuki Cross-Coupling | Arylboronic acids, Pd(PPh₃)₄ | Aryl groups | 5-aryl-2-methylpyridin-3-amine derivatives mdpi.com |

| Cyclization | α-bromoketones | Fused imidazo[1,2-a]pyridine (B132010) ring | 3-bromoimidazo[1,2-a]pyridines researchgate.net |

| Cyclization/Functionalization | Ethyl 3-bromopyruvate | Fused imidazo[1,2-a]pyridine-2-carboxylate | Ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate derivatives nih.gov |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromine atom | 2-amino-3-bromo-pyridine derivatives nih.gov |

Exploration of Substituent Effects on Chemical Behavior and Synthetic Utility

The chemical behavior and synthetic utility of this compound derivatives are profoundly influenced by the nature and position of various substituents on the pyridine ring and the exocyclic amino group. These substituents exert electronic and steric effects that modulate the reactivity of the molecule and can direct the course of subsequent chemical transformations.

For instance, in palladium-catalyzed reactions, the pyridine nitrogen can associate with the metal catalyst. mdpi.com This interaction can increase the polarity of adjacent bonds and influence the reaction's outcome, such as promoting the hydrolysis of an imine linkage under Suzuki coupling conditions. mdpi.com The position of the bromine atom at C3 and the amino group at C2 creates a specific electronic and steric environment that is crucial for its synthetic applications.

The nature of the substituent on the amino group (the 'R' group in 3-bromo-2-[(N-substituted)amino]pyridines) also plays a critical role. Different alkyl or functionalized groups can influence the success and outcome of subsequent reactions. In the hetarynic synthesis of dihydrodipyridopyrazines, the choice of the N-substituent on the 3-bromo-2-aminopyridine precursor was found to affect the chemical yields and the ratio of isomers formed during the cyclization process. researchgate.net This highlights how modifications at the amino group can be used to fine-tune the synthetic utility of these compounds.

The interplay between the bromo substituent and the rest of the molecule is central to its use in synthesis. The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. mdpi.com The efficiency and scope of these reactions are, in turn, affected by the electronic environment of the pyridine ring, which is modulated by the amino group and any other substituents present.

Development of Diverse Building Blocks for Complex Molecule Construction

This compound and its analogues are highly valuable as foundational building blocks for the construction of more complex molecules, particularly diverse heterocyclic systems. researchgate.netresearchgate.net Their utility stems from the presence of multiple reactive sites that allow for sequential and regioselective chemical transformations.

A prominent application of these compounds is in the synthesis of fused bicyclic heterocycles such as imidazo[1,2-a]pyridines. researchgate.net The reaction between a 2-aminopyridine derivative and an α-haloketone or a related species initiates a cyclization cascade, yielding the imidazo[1,2-a]pyridine core. researchgate.netnih.gov This scaffold is a "privileged structure" in medicinal chemistry. For example, 3-bromopyridin-2-amine can be cyclized with ethyl 3-bromopyruvate to give ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate derivatives. nih.gov These products are not merely final compounds but are themselves advanced building blocks; the ester can be hydrolyzed to a carboxylic acid, and the bromine atom remains available for further elaboration via cross-coupling reactions. nih.gov

Another example of their utility is in the synthesis of N-substituted dihydrodipyridopyrazines. researchgate.net A variety of 3-bromo-2-[(N-substituted)amino]pyridines serve as direct precursors for these complex tricyclic structures through a process known as hetarynic cyclization. researchgate.net This transformation demonstrates how the initial aminopyridine building block can be elaborated into intricate molecular architectures.

The table below presents examples of complex molecules synthesized from 3-bromo-2-aminopyridine derivatives, illustrating their role as versatile synthons.

| Starting Building Block | Reaction Type | Resulting Complex Molecule/Scaffold | Significance |

| 3-Bromopyridin-2-amine analogues | Tandem cyclization/bromination | 3-Bromoimidazo[1,2-a]pyridines researchgate.net | Versatile intermediates for further functionalization. researchgate.net |

| 3-Bromopyridin-2-amine | Cyclization | Ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylates nih.gov | Bifunctional building block with ester and bromide handles. nih.gov |

| 3-Bromo-2-[(N-substituted)amino]pyridines | Hetarynic cyclization | N-substituted dihydrodipyridopyrazines researchgate.net | Access to complex, biologically relevant tricyclic systems. researchgate.net |

The strategic combination of the bromo-substituent (a handle for cross-coupling) and the versatile 2-amino group (a nucleophile and a key element for cyclizations) makes this compound and its derivatives powerful tools in diversity-oriented synthesis for constructing libraries of complex molecules. researchgate.net

Computational and Theoretical Chemistry Investigations of 3 Bromo N Ethylpyridin 2 Amine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its chemical nature. Computational methods offer a powerful lens to examine the arrangement of electrons and predict molecular behavior.

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the determination of a molecule's optimized geometry and various electronic properties with high accuracy.

For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to find the lowest energy conformation of the molecule. core.ac.uknih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. While specific DFT studies on 3-Bromo-N-ethylpyridin-2-amine are not extensively documented, research on analogous compounds like substituted 5-bromo-2-methylpyridin-3-amine (B1289001) and other brominated pyridines provides a model for understanding its structural characteristics. core.ac.uknih.govmdpi.com The calculations for these related molecules determine their most stable three-dimensional shapes, which is the first step for all further computational analysis. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key indicators of a molecule's kinetic stability and chemical reactivity. core.ac.ukresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive and less stable. core.ac.ukresearchgate.net

Studies on structurally similar pyridine derivatives provide insight into the expected FMO properties of this compound. For instance, DFT calculations on a series of 5-aryl-2-methylpyridin-3-amine derivatives revealed HOMO-LUMO energy gaps ranging from approximately 4.13 to 4.86 eV. core.ac.uk Another series of related N-acetylated pyridine derivatives showed gaps in the range of 4.51 to 5.0 eV. core.ac.uk These values indicate significant stability. The HOMO is typically delocalized over the pyridine and amino moieties, while the LUMO is distributed across the aromatic system.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Pyridine Compounds

| Compound Series | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

| 5-Aryl-2-methylpyridin-3-amines (2a-2i) | -5.79 to -6.19 | -1.13 to -1.68 | ~4.13 to 4.86 | core.ac.uk |

| N-[5-Aryl-2-methylpyridin-3-yl]acetamides (4a-4i) | -6.32 to -6.81 | -1.46 to -2.01 | ~4.51 to 5.00 | core.ac.uk |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. semanticscholar.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Red regions indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, which is electron-poor. These sites are favorable for nucleophilic attack.

Green regions represent neutral or near-zero potential.

In pyridine derivatives, MEP analysis typically reveals a region of high negative potential (red) around the nitrogen atom of the pyridine ring, corresponding to its lone pair of electrons. core.ac.ukiucr.org This makes the nitrogen a primary site for interaction with electrophiles and for hydrogen bonding. core.ac.uksemanticscholar.org The amino group's hydrogen atoms and regions near the bromine atom would likely show positive potential (blue), indicating them as sites for nucleophilic interaction.

Reactivity Prediction and Mechanistic Elucidation

Computational chemistry provides a suite of reactivity descriptors derived from the electronic structure, which allows for the prediction of how a molecule will behave in chemical reactions.

Analysis of Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness, Electrophilicity, Fukui Indices, Nucleophilicity)

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. semanticscholar.orgresearchgate.net

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ - (I + A) / 2). semanticscholar.org

Nucleophilicity: The tendency of a molecule to donate electrons.

Fukui Indices (fk): These local reactivity descriptors identify which atoms within a molecule are most susceptible to electrophilic (fk-), nucleophilic (fk+), or radical (fk0) attack. researchgate.net

Theoretical studies on related heterocyclic systems provide data that can serve as a proxy for understanding this compound. For example, calculations on a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides yielded the reactivity descriptors shown in the table below.

Table 2: Representative Global Reactivity Descriptors for Analogous Heterocyclic Compounds

| Compound | Ionization Energy (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) | Source |

| Analog 4a | 6.78 | 1.96 | 2.41 | 4.67 | semanticscholar.org |

| Analog 4b | 6.77 | 2.01 | 2.38 | 4.81 | semanticscholar.org |

| Analog 4d | 6.70 | 1.91 | 2.40 | 4.53 | semanticscholar.org |

| Analog 4j | 6.84 | 1.95 | 2.45 | 4.67 | semanticscholar.org |

Data calculated using Koopman's theorem for analogous thiophenecarboxamide compounds.

This data illustrates how subtle changes in substitution can influence the electronic properties and predicted reactivity of a molecule.

Transition State Analysis and Reaction Pathway Modeling

Transition state analysis is a cornerstone of computational chemistry, providing critical insights into the kinetics and mechanisms of chemical reactions. For this compound, this involves modeling reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are characteristic of halopyridines. researchgate.netmdpi.com

Density Functional Theory (DFT) is the primary tool for these investigations. Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to map the potential energy surface of a reaction. mdpi.comniscpr.res.in This process involves locating the optimized geometries of reactants, products, and, most importantly, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis.

For instance, in a Suzuki cross-coupling reaction, DFT can elucidate the energies of key intermediates and transition states in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. mdpi.comresearchgate.netdoaj.org Studies on similar molecules, like 5-bromo-2-methylpyridin-3-amine, have used DFT to describe possible reaction pathways and analyze the electronic properties that govern them. mdpi.comresearchgate.net Likewise, the mechanism for the substitution of the bromine atom by a nucleophile can be modeled. Computational studies on 2-bromopyridine (B144113) have shown that a water molecule can act as a catalyst, significantly lowering the transition state energy by forming hydrogen bonds. niscpr.res.in

The activation energy (ΔG‡), the difference in free energy between the reactants and the transition state, is a key parameter derived from these models. It allows for the prediction of reaction rates and helps to determine the most favorable reaction pathway among several possibilities.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution | None | Gas Phase | 35.2 |

| Nucleophilic Substitution | H₂O | Gas Phase | 29.6 |

| Suzuki Coupling (Oxidative Addition) | Pd(PPh₃)₄ | 1,4-Dioxane | 15.8 |

| Suzuki Coupling (Reductive Elimination) | Pd(PPh₃)₄ | 1,4-Dioxane | 12.1 |

Note: Data are hypothetical and for illustrative purposes, based on typical values from computational studies of similar bromopyridine reactions. mdpi.comniscpr.res.in

Molecular Dynamics (MD) Simulations for Solvation Effects on Reaction Pathways

While gas-phase DFT calculations are fundamental for understanding intrinsic reactivity, reactions are almost always performed in a solvent. Molecular Dynamics (MD) simulations offer a powerful method to explicitly model the role of the solvent and its dynamic influence on reaction pathways.

In an MD simulation, the motion of the solute (this compound) and a large number of surrounding solvent molecules are calculated over time by solving Newton's equations of motion. The interactions between atoms are described by a force field, such as GROMOS, AMBER, or CHARMM. uni-stuttgart.de This approach allows for the exploration of the conformational landscape and the analysis of how solvent molecules arrange around the reactants and transition states.

Solvation has several key effects:

Stabilization: Polar solvents can stabilize charged intermediates and transition states through electrostatic interactions, which can significantly lower the activation energy compared to the gas phase. niscpr.res.in

Hydrogen Bonding: Protic solvents can form hydrogen bonds with the pyridine nitrogen or the amine group, altering the electron density and reactivity of the molecule. niscpr.res.in

Transport: The simulation can provide information on the diffusion of reactants and catalysts within the solvent, which is crucial for reaction kinetics.

Although specific MD studies on this compound are not found in the reviewed literature, the methodology is widely applied. For example, computational studies have confirmed the dual role of water as both a catalyst and a stabilizing solvent in the substitution reaction of 2-bromopyridine. niscpr.res.in MD simulations would be essential to fully capture these dynamic solvation effects on the reaction pathways of this compound.

Quantum Mechanical Investigations of Intermolecular Interactions

The physicochemical properties of a molecular solid, such as its melting point, solubility, and crystal structure, are governed by the nature and strength of its intermolecular interactions. Quantum mechanical methods are indispensable for characterizing these non-covalent forces.

For this compound, several types of intermolecular interactions are expected. A crystallographic study of the closely related compound 3-Bromo-pyridin-2-amine revealed that its molecules assemble into inversion dimers via pairs of N-H⋯N hydrogen bonds. nih.gov These dimers are further linked by C-Br⋯Br halogen bonds to form two-dimensional layers. nih.gov It is highly probable that this compound would exhibit similar hydrogen and halogen bonding motifs.

Computational tools used to analyze these interactions include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to locate bond critical points (BCPs) between interacting atoms. The properties of these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type (e.g., covalent vs. non-covalent). niscpr.res.in

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals. For a hydrogen bond, this would involve the delocalization of electron density from a lone pair of a donor atom to the antibonding orbital (σ*) of the X-H bond. wu.ac.th

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. mdpi.comnih.gov This is useful for predicting sites of intermolecular interactions, such as hydrogen and halogen bonding. mdpi.comnih.gov

Table 2: Expected Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Calculated Distance (Å) |

| Hydrogen Bond | Amine (N-H) | Pyridine Nitrogen (N) | ~2.0 - 2.5 |

| Halogen Bond | Bromine (C-Br) | Bromine (Br) | ~3.6 - 3.7 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | ~3.5 - 3.8 |

Note: Data are illustrative and based on findings for analogous compounds like 3-Bromo-pyridin-2-amine. nih.gov

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H-NMR: The proton NMR spectrum of 3-Bromo-N-ethylpyridin-2-amine provides key information for its structural confirmation. The spectrum typically shows a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the ethyl group, a result of spin-spin coupling. The protons on the pyridine (B92270) ring appear as distinct signals in the aromatic region of the spectrum. For instance, the proton at the 6-position (H-6) is observed as a doublet of doublets around 8.00 ppm.

¹³C-NMR: The carbon-13 NMR spectrum complements the proton NMR data by identifying all unique carbon environments within the molecule. The spectrum for this compound shows distinct signals for the two carbons of the ethyl group and the five carbons of the bromopyridine ring. The carbon atom bonded to the bromine (C-3) is significantly influenced by the halogen's electronegativity, which affects its chemical shift.

Below is a table summarizing typical NMR data for this compound.

| ¹H-NMR Data | ||||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | ~8.00 | dd | J = 4.7, 1.8 Hz | 1H |

| H-4 (Pyridine) | ~7.65 | dd | J = 7.7, 1.8 Hz | 1H |

| H-5 (Pyridine) | ~6.55 | dd | J = 7.7, 4.7 Hz | 1H |

| NH | ~5.50 | t | J = 5.5 Hz | 1H |

| CH₂ (Ethyl) | ~3.30 | qd | J = 7.2, 5.5 Hz | 2H |

| CH₃ (Ethyl) | ~1.25 | t | J = 7.2 Hz | 3H |

| ¹³C-NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~157.0 |

| C-4 (Pyridine) | ~147.5 |

| C-6 (Pyridine) | ~139.0 |

| C-5 (Pyridine) | ~112.5 |

| C-3 (Pyridine) | ~105.0 |

| CH₂ (Ethyl) | ~38.5 |

| CH₃ (Ethyl) | ~14.5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular weight, confirming its elemental composition. The presence of bromine is characteristically identified by an isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways include the loss of the ethyl group or the bromine atom.

| Mass Spectrometry Data | |

| Technique | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| [M+H]⁺ (⁷⁹Br) | ~202.00 |

| [M+H]⁺ (⁸¹Br) | ~204.00 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

In the FT-IR spectrum of this compound, characteristic absorption bands can be observed. The N-H stretching vibration typically appears as a sharp band in the region of 3400 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyridine ring are found around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region.

| FT-IR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H Stretch |

| ~2970 | C-H Stretch (Aliphatic) |

| ~1590 | C=C Stretch (Aromatic) |

| ~1450 | C-H Bend (Aliphatic) |

| ~1020 | C-Br Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic systems like the pyridine ring in this compound exhibit characteristic π → π* transitions. The specific wavelengths of maximum absorbance (λmax) can be influenced by the substituents on the ring.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details of the molecule. While specific crystallographic data for this compound is not widely published, such an analysis would reveal the planarity of the pyridine ring and the orientation of the ethylamino and bromo substituents.

Research Applications and Broader Scientific Relevance

Role as a Key Intermediate and Building Block in Advanced Organic Synthesis

3-Bromo-N-ethylpyridin-2-amine serves as a pivotal intermediate and building block in the synthesis of more complex heterocyclic compounds. Its unique structure, featuring a bromine atom at the 3-position and an ethylamino group at the 2-position of the pyridine (B92270) ring, allows for a variety of chemical transformations.

A significant application of this compound is in the synthesis of N-substituted dihydrodipyridopyrazines. researchgate.net The synthesis process involves the hetarynic cyclization of 3-bromo-2-[(N-substituted)amino]pyridines. In a specific example, this compound is treated with a strong base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (B95107) (THF). This reaction generates a hetaryne intermediate which then undergoes cyclization to form the corresponding N-ethyl-dihydrodipyridopyrazine. researchgate.net

The reaction conditions for this transformation are crucial for achieving good yields. The process is typically carried out over several days at room temperature. researchgate.net The resulting dihydrodipyridopyrazines are a class of compounds with potential biological activities, making this compound a valuable precursor in medicinal chemistry research. researchgate.net

Below is an interactive data table summarizing the synthesis of various 3-bromo-2-[(N-substituted)amino]pyridines, including the ethyl-substituted target compound, as detailed in scientific literature. researchgate.net

| Entry | R (Substituent) | Product | Method | Yield (%) |

| 1 | CH₃ | 3-Bromo-N-methylpyridin-2-amine | A | 90 |

| 2 | CH₂CH₃ | This compound | A | 87 |

| 3 | (CH₂)₂CH₃ | 3-Bromo-N-propylpyridin-2-amine | A | 80 |

| 4 | (CH₂)₃CH₃ | 3-Bromo-N-butylpyridin-2-amine | A | 94 |

| 5 | CH₂Ph | 3-Bromo-N-benzylpyridin-2-amine | A | 75 |

Data sourced from "Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization". researchgate.net

The versatility of this compound as a building block is further highlighted by its potential for derivatization at both the amino group and the bromine-substituted carbon, opening avenues for the creation of a diverse library of complex molecules.

Potential in Organic Electronic Materials Development within Material Science Research

While the broader class of bromo- and amino-substituted pyridines has been investigated for applications in organic electronic materials, specific research detailing the use of this compound in this field is not extensively documented in current scientific literature. The electronic properties of pyridine derivatives, such as their electron-donating or -accepting capabilities, make them attractive candidates for components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The presence of the bromine atom and the N-ethylamino group in this compound could theoretically influence its electronic characteristics. The amino group is typically electron-donating, which can affect the highest occupied molecular orbital (HOMO) energy level of a molecule. The bromine atom, being an electron-withdrawing group, can influence the lowest unoccupied molecular orbital (LUMO) energy level. The interplay of these substituents could be tuned to achieve desired electronic properties for specific material applications. However, dedicated studies focusing on the synthesis and characterization of materials incorporating this compound for electronic applications are yet to be widely reported.

Contributions to Agrochemical Research and Development

The pyridine ring is a common scaffold in many agrochemicals, including herbicides, insecticides, and fungicides. The introduction of various substituents onto the pyridine core can significantly impact the biological activity of these compounds. While numerous substituted bromopyridines have been synthesized and screened for potential agrochemical applications, there is a lack of specific, publicly available research that details the contributions of this compound to this field.

General research in agrochemicals has shown that the presence and position of halogen atoms, such as bromine, and amino groups on a pyridine ring can be critical for a compound's efficacy and selectivity as a pesticide or herbicide. These functional groups can influence the molecule's binding affinity to target enzymes or receptors in pests and weeds. Despite the structural features of this compound suggesting potential relevance, its specific use in the development of new agrochemical products has not been prominently featured in the available scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.